molecular formula C13H9ClN2O2 B11856606 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene CAS No. 651306-56-8

3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene

Cat. No.: B11856606
CAS No.: 651306-56-8
M. Wt: 260.67 g/mol
InChI Key: DIWHVYMBLAPJED-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene is a diazirine-based photoreactive compound designed for advanced chemical biology research, particularly photoaffinity labeling (PAL) studies. Diazirines are among the most powerful tools in photoaffinity labeling due to their small molecular size, excellent stability in ambient light and under various pH conditions, and their ability to be activated by UV light at comparatively biocompatible wavelengths (350-360 nm). Upon photoirradiation, this compound generates highly reactive carbene intermediates that can form covalent bonds with nearby biomolecules, enabling researchers to "capture" and study transient, low-affinity molecular interactions that are otherwise difficult to observe. The primary research applications of this compound include the elucidation of ligand-receptor and protein-protein interactions, the identification of novel drug targets and binding sites, mapping enzyme active sites, and profiling protease substrates. Its mechanism of action involves the incorporation of the diazirine moiety into a molecule of interest (e.g., a drug lead, substrate, or ligand). After the probe binds to its biological target, brief UV irradiation cleaves the diazirine ring, releasing nitrogen and generating a carbene. This carbene rapidly and indiscriminately inserts into X-H bonds (where X is C, N, O, etc.) of the target protein, creating a stable covalent crosslink. The resulting complex can then be isolated and analyzed, for instance, through pull-down assays coupled with mass spectrometry, to identify the precise binding site or the interacting protein partners. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, especially during the photoirradiation steps. For complete safety information, including handling and storage specifications, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651306-56-8

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

3-(4-chlorophenoxy)-3-phenoxydiazirine

InChI

InChI=1S/C13H9ClN2O2/c14-10-6-8-12(9-7-10)18-13(15-16-13)17-11-4-2-1-3-5-11/h1-9H

InChI Key

DIWHVYMBLAPJED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Strategies Toward 3 4 Chlorophenoxy 3 Phenoxy 3h Diazirene

Methodologies for Constructing the 3H-Diazirene Ring System

Synthesis via Diaziridine Intermediates: Mechanistic Considerations and Optimization

The most prevalent and well-established method for synthesizing 3H-diazirines begins with a ketone precursor. tandfonline.com This pathway proceeds through a diaziridine intermediate, which is subsequently oxidized to form the final diazirine ring. wikipedia.org The general sequence involves three main steps:

Oxime Formation: The parent ketone is reacted with hydroxylammonium chloride, typically in the presence of a base like pyridine, to form the corresponding oxime. tandfonline.com

Formation of Diaziridine: The hydroxyl group of the oxime is first activated by converting it into a better leaving group, commonly a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. acs.orgnih.govtandfonline.com This activated oxime is then treated with ammonia. The reaction proceeds via nucleophilic attack of ammonia, leading to the formation of the diaziridine ring through intramolecular cyclization. nih.govtandfonline.comtandfonline.com The use of liquid ammonia is a common condition for this step. acs.orgnih.gov

Oxidation to Diazirine: The final step is the dehydrogenation of the diaziridine intermediate to introduce the N=N double bond, yielding the 3H-diazirene. researchgate.net A variety of oxidizing agents have been successfully employed for this transformation, including iodine in the presence of triethylamine (I₂-Et₃N), silver oxide (Ag₂O), and manganese dioxide (MnO₂). acs.orgnih.govresearchgate.net

Mechanistically, the formation of the diaziridine from the tosyl oxime involves the displacement of the tosylate group by ammonia, followed by an intramolecular cyclization. The subsequent oxidation is a critical step that removes two hydrogen atoms from the nitrogen atoms of the diaziridine ring to form the diazirine.

Optimization of this synthetic route has led to the development of one-pot procedures. google.com These methods avoid the isolation of the intermediate diaziridine, which can sometimes be unstable. In these protocols, the diaziridine is formed in situ and is directly oxidized to the diazirine in the same reaction vessel. google.com For instance, aliphatic diazirines can be synthesized in a one-pot reaction from ketones using hydroxylamine-O-sulfonic acid in liquid ammonia, followed by treatment with a base like potassium hydroxide (KOH) under air. wikipedia.org

Table 1: Common Reagents for Diazirine Synthesis via Diaziridine Intermediates
StepReagentPurposeReference
Oxime FormationHydroxylammonium chloride (NH₂OH·HCl) / PyridineConvert ketone to oxime tandfonline.com
ActivationTosyl chloride (TsCl) or Mesyl chloride (MsCl)Activate oxime for cyclization acs.orgtandfonline.com
Diaziridine FormationAmmonia (liquid NH₃)Form the diaziridine ring nih.gov
OxidationIodine (I₂) / Triethylamine (Et₃N)Dehydrogenate diaziridine to diazirine researchgate.net
Silver(I) oxide (Ag₂O) acs.org
Manganese(IV) oxide (MnO₂) nih.gov

Alternative Synthetic Routes to 3-Substituted 3H-Diazirines

Beyond the classical ketone-to-diazirine pathway, alternative methods have been developed. The Graham reaction provides a one-pot synthesis of halodiazirines starting from amidines. wikipedia.org The resulting halodiazirine can then undergo nucleophilic substitution, known as the diazirine exchange reaction, to introduce a variety of substituents at the C3 position. wikipedia.org

Another approach involves the direct conversion of α-amino acids to 3H-diazirines in a single step, expanding the range of accessible carbene precursors. nih.gov Additionally, one-pot syntheses from ketones have been refined using different aminating agents and oxidation conditions. For example, ketones can be reacted with ammonia in the presence of an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) to directly produce diaziridines, which are then oxidized. tandfonline.com More recent developments have also enabled the one-pot synthesis of diazirines from amino acids or imines using an oxidant containing a hypervalent iodine atom. google.com

Introduction of the Aryloxy Substituents at the Diazirine C3 Position

The synthesis of the specific target molecule, 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene, requires the preparation of the corresponding precursor ketone, (4-chlorophenoxy)(phenoxy)methanone. This unsymmetrical diaryloxy ketone is not a standard compound, and its synthesis would likely be derived from a precursor such as an unsymmetrical diaryl carbonate. The installation of the two distinct aryloxy groups onto a single carbonyl carbon is the critical challenge. A plausible strategy involves the sequential reaction of a phosgene equivalent with phenol and 4-chlorophenol.

Synthesis of 4-Chlorophenoxy-Functionalized Precursors

A key intermediate for the synthesis of the unsymmetrical precursor is an activated form of 4-chlorophenol, such as 4-chlorophenyl chloroformate. This compound can be synthesized by reacting 4-chlorophenol with phosgene or a safer phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene). google.com The reaction is typically performed in the presence of a basic compound. google.com

Synthesis of Phenoxy-Functionalized Precursors

Similarly, a phenoxy-functionalized precursor, phenyl chloroformate, is required. This intermediate is prepared through the reaction of phenol with phosgene. chemicalbook.comgoogle.com The process involves dissolving phenol in a suitable solvent and introducing phosgene gas. chemicalbook.com To facilitate the reaction and neutralize the HCl byproduct, a base such as N,N-dimethylaniline can be added. chemicalbook.com Triphosgene serves as a common, solid substitute for the highly toxic phosgene gas in these preparations. nih.gov

Table 2: Synthesis of Chloroformate Precursors
ProductReactantsKey ConditionsReference
Phenyl ChloroformatePhenol, Phosgene (or Triphosgene)Presence of a base (e.g., N,N-dimethylaniline) chemicalbook.com
4-Chlorophenyl Chloroformate4-Chlorophenol, Phosgene (or Triphosgene)Presence of a basic compound google.com

Regioselective and Stereoselective Installation of Phenoxy and 4-Chlorophenoxy Moieties

The regioselective synthesis of the unsymmetrical diaryl carbonate precursor, 4-chlorophenyl phenyl carbonate, is the crucial step for assembling the core structure. This can be achieved by reacting one of the chloroformate intermediates with the other phenol. For example, phenyl chloroformate can be reacted with 4-chlorophenol (or its corresponding phenolate salt) in a nucleophilic acyl substitution reaction.

Proposed Synthetic Route:

Step A: Phenyl chloroformate + 4-Chlorophenol → 4-Chlorophenyl phenyl carbonate + HCl

Step B: 4-Chlorophenyl phenyl carbonate → (4-chlorophenoxy)(phenoxy)methanone (Ketone)

Step C: (4-chlorophenoxy)(phenoxy)methanone → this compound

The reaction in Step A would be carried out in the presence of a base to neutralize the hydrochloric acid formed. This method allows for the controlled, stepwise introduction of the two different aryloxy groups onto the carbonyl carbon, ensuring the formation of the desired unsymmetrical product. The conversion of the resulting diaryl carbonate to the diaryloxy ketone (Step B) is a non-trivial transformation. Once the (4-chlorophenoxy)(phenoxy)methanone is obtained, it serves as the direct precursor for the construction of the diazirine ring as described in Section 2.1. Given that the two aryloxy groups are attached to the same carbon atom of the resulting ketone, the subsequent formation of the diazirine ring does not involve further issues of regioselectivity at the C3 position. Stereoselectivity is not a factor in the synthesis of this achiral molecule.

Purification and Characterization Methodologies for Novel Diazirine Syntheses

The purification and characterization of newly synthesized diazirines are critical steps to ensure their suitability for subsequent applications. Given the potential reactivity and instability of diazirines, these methodologies must be chosen carefully.

Purification:

For compounds like this compound, a combination of chromatographic techniques is generally employed for purification. Flash column chromatography is a common first step to separate the desired diazirine from reaction byproducts and unreacted starting materials. The choice of eluent is crucial and is typically a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate, with the optimal ratio determined by thin-layer chromatography (TLC) analysis.

Due to the sensitivity of the diazirine ring to strong acids and some metals, the choice of stationary phase can be important. Silica gel is widely used, but for particularly sensitive compounds, deactivated silica or alumina might be considered. In some instances, preparative high-performance liquid chromatography (HPLC) may be necessary to achieve high purity, especially for analytical standards or demanding biological applications.

Characterization:

A suite of spectroscopic techniques is essential for the unambiguous characterization of this compound.

Technique Expected Observations
¹H NMR The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phenoxy and 4-chlorophenoxy groups. The chemical shifts and coupling patterns of these protons would provide information about the substitution pattern on the aromatic rings.
¹³C NMR The carbon NMR spectrum would confirm the presence of the aromatic carbons and, importantly, the characteristic low-field signal of the diazirine carbon atom, typically in the range of 20-40 ppm.
¹⁵N NMR Although not as common as ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct evidence for the N=N bond of the diazirine ring, with a characteristic chemical shift.
FT-IR The infrared spectrum would show characteristic absorption bands for the C-O-C ether linkages and the aromatic C-H and C=C bonds. The N=N stretch of the diazirine ring is often weak and can be difficult to observe.
Mass Spectrometry High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the target compound, providing strong evidence for its successful synthesis.
UV-Vis Spectroscopy Diazirines typically exhibit a weak absorption in the UV region (around 350-380 nm) corresponding to the n-π* transition of the N=N double bond. This property is crucial for their application as photoactivatable reagents.

Scalability Considerations in the Synthesis of this compound

Scaling up the synthesis of diazirines from laboratory to industrial production presents several challenges that need to be carefully addressed. While specific data for this compound is unavailable, general considerations for diazirine synthesis are applicable.

Key Scalability Factors:

Reagent Cost and Availability: The cost and availability of starting materials, particularly specialized reagents, can become a significant factor at larger scales.

Reaction Conditions:

Temperature Control: Many steps in diazirine synthesis require low temperatures to control exothermic reactions and prevent the decomposition of thermally sensitive intermediates and the final product. Maintaining precise temperature control in large reactors can be challenging.

Reaction Time: Optimizing reaction times is crucial for maximizing throughput and minimizing energy consumption.

Work-up and Purification:

Extraction and Washing: Liquid-liquid extractions, common in laboratory-scale work-ups, can be cumbersome and solvent-intensive at scale. Alternative methods like continuous extraction or membrane-based separations might be considered.

Chromatography: Scaling up column chromatography can be expensive and generate large volumes of solvent waste. Alternative purification methods like crystallization or distillation (if the compound is sufficiently stable) should be explored.

Safety:

Energetic Nature: Diazirines are energetic compounds and can decompose, sometimes explosively, upon heating or exposure to shock. A thorough safety assessment, including differential scanning calorimetry (DSC) studies, is essential before scaling up.

Toxic Reagents: The use of toxic or hazardous reagents requires appropriate handling procedures and engineering controls to ensure worker safety.

Yield and Purity: Maintaining high yields and purity at a larger scale is often challenging. Process optimization studies are necessary to identify and control critical process parameters that affect the outcome of the synthesis.

Potential Scalability of a Hypothetical Synthetic Route:

A plausible synthetic route to this compound would likely involve the reaction of a corresponding ketone precursor with ammonia and an oxidizing agent.

Synthetic Step Potential Scalability Challenges Possible Solutions
Ketone Synthesis Availability and cost of precursors.Develop a cost-effective route from readily available starting materials.
Diaziridine Formation Handling of ammonia (gas or liquid), temperature control.Use of a solution of ammonia in a suitable solvent, robust reactor cooling systems.
Oxidation to Diazirine Exothermic reaction, potential for side reactions, stability of the product.Careful control of oxidant addition rate and temperature, optimization of reaction conditions to minimize byproducts.
Purification Product stability on silica gel, large solvent volumes for chromatography.Investigation of alternative purification methods like crystallization or the use of alternative stationary phases.

Photochemical Reactivity of 3 4 Chlorophenoxy 3 Phenoxy 3h Diazirene and Carbene Generation

Principles of Photolysis of 3H-Diazirenes to Carbene Species

The photolysis of a 3H-diazirine is a process initiated by the absorption of ultraviolet (UV) light, typically in the 350-380 nm range, which corresponds to the n→π* transition of the N=N double bond. nih.govnih.gov This absorption of a photon promotes the diazirine molecule to an electronically excited state (S1). From this excited state, the molecule undergoes rapid and irreversible decomposition, leading to the extrusion of a stable dinitrogen molecule (N₂) and the formation of a carbene species. nih.govwikipedia.org

While this direct pathway to the carbene is dominant, the photolysis mechanism can be more complex. In some cases, the excited diazirine can first isomerize to a linear diazo intermediate. nih.govspringernature.com This diazo compound can then absorb a second photon or be unstable enough to lose N₂ and form the same carbene intermediate. nih.gov However, for many substituted diazirines, the formation of the carbene is considered a direct and very rapid process following photoexcitation, occurring on a femtosecond timescale. nih.gov The extrusion of N₂, a highly stable molecule, provides a strong thermodynamic driving force for the reaction.

The general mechanism involves several key steps:

Photoexcitation: The diazirine absorbs a photon, transitioning to an excited singlet state (S₁).

Bond Cleavage: In the excited state, the C-N bonds of the strained ring weaken and break.

Nitrogen Extrusion: A molecule of dinitrogen (N₂) is released.

Carbene Formation: The remaining R₁R₂C fragment is the carbene, which is initially formed in a singlet spin state. nih.gov

This process provides a clean and efficient method for generating carbenes at low temperatures or under specific temporal control, making diazirines valuable tools in photochemistry and chemical biology. wikipedia.orgresearchgate.net

Spectroscopic Signatures of Photoactivation and Carbene Formation

The photochemical transformation of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene into the corresponding carbene can be monitored using various spectroscopic techniques. These methods allow for real-time observation of the reactant's disappearance and the appearance of intermediates and products.

UV-Visible Spectroscopy: The primary spectroscopic signature of the photoactivation is the decay of the characteristic diazirine absorption band. 3H-diazirenes typically exhibit a weak but distinct absorption in the near-UV region (around 350-380 nm). Upon irradiation at or near this wavelength, the intensity of this peak decreases as the diazirine precursor is consumed. The resulting carbene is often too short-lived to be observed by conventional steady-state UV-Vis spectroscopy, but its formation can be inferred from the disappearance of the starting material.

Infrared (IR) Spectroscopy: Time-resolved infrared (TRIR) spectroscopy is a powerful tool for detecting the formation of the carbene intermediate directly. nih.gov Carbenes possess unique vibrational frequencies associated with their structure. For chlorophenoxyphenoxycarbene, specific vibrational modes involving the carbene carbon and its bonds to the oxygen atoms would serve as a direct spectroscopic handle for its detection. nih.gov The disappearance of vibrational modes associated with the diazirine ring and the appearance of these new carbene-specific bands provide definitive evidence of its formation.

The table below summarizes the expected spectroscopic changes during the photolysis of this compound.

Spectroscopic TechniqueObservationInterpretation
UV-Visible SpectroscopyDecrease in absorbance at ~350-380 nmConsumption of the 3H-diazirene precursor
Infrared SpectroscopyDisappearance of diazirine ring vibrational modesDecomposition of the starting material
Time-Resolved Infrared (TRIR) SpectroscopyAppearance of new, transient vibrational bandsFormation of the chlorophenoxyphenoxycarbene intermediate

Influence of Aryloxy Substituents on Carbene Spin Multiplicity

A critical aspect of a carbene is its spin multiplicity, which can be either singlet (paired non-bonding electrons) or triplet (unpaired non-bonding electrons). The electronic nature of the substituents on the carbene carbon profoundly influences the energy gap between the singlet and triplet states (ΔE_ST) and thus determines the ground state multiplicity. dovepress.comprinceton.edu

For the carbene generated from this compound, the two aryloxy substituents play a decisive role. The oxygen atoms of the phenoxy and 4-chlorophenoxy groups possess lone pairs of electrons that can be donated into the formally empty p-orbital of the carbene carbon. This π-donating effect preferentially stabilizes the singlet state. princeton.edu

The generation of a singlet chlorophenoxyphenoxycarbene is the electronically favored pathway. In the singlet state, the two non-bonding electrons are paired in a σ-orbital, leaving a p-orbital vacant. The adjacent oxygen atoms of the aryloxy groups can effectively donate electron density from their lone pairs into this vacant p-orbital. This delocalization of electrons significantly stabilizes the singlet state, lowering its energy relative to the triplet state. princeton.edu Therefore, photolysis of this compound is expected to directly produce the carbene in its singlet ground state.

While the singlet state is predicted to be the ground state for diaryloxycarbenes, the triplet state can still be relevant. The triplet state, where the two non-bonding electrons occupy different orbitals with parallel spins, is not stabilized by π-donation to the same extent. dovepress.com It could potentially be populated through a process called intersystem crossing (ISC) from the initially formed singlet state. However, due to the strong stabilization of the singlet state by the two oxygen substituents, the singlet-triplet energy gap (ΔE_ST) is expected to be large, making ISC inefficient. In contrast, carbenes with electron-withdrawing substituents, such as trifluoromethyl groups, often have triplet ground states. wikipedia.org The presence of the electron-donating aryloxy groups in this specific compound strongly favors the singlet state.

FactorEffect on Singlet StateEffect on Triplet StatePredicted Outcome for Chlorophenoxyphenoxycarbene
π-Donation from Aryloxy GroupsStrong stabilization via electron donation into empty p-orbitalMinimal stabilizationSinglet state is the ground state
Intersystem Crossing (ISC)Can depopulate to form triplet stateCan be populated from singlet stateInefficient due to large expected ΔE_ST

Quantum Yield Determination and Photolytic Efficiency of this compound

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, decomposition of the diazirine) to the number of photons absorbed by the system. The quantum yield for carbene formation from diazirine precursors is often high but not necessarily unity (Φ < 1). researchgate.net

This is because the excited state of the diazirine can decay through pathways other than carbene formation. researchgate.net These competing processes can include:

Fluorescence: Emission of a photon to return to the ground state.

Internal Conversion: Non-radiative decay back to the ground state, dissipating energy as heat.

Isomerization: Formation of the more stable linear diazo isomer, which may or may not proceed to form the carbene under the same conditions. researchgate.net

The quantum yield for a specific diazirine like this compound would be determined experimentally using techniques such as chemical actinometry or by comparing its rate of disappearance with that of a standard compound with a known quantum yield under identical irradiation conditions. mdpi.com While the exact value for this compound is not widely reported, similar aryl-substituted diazirines are known to be highly efficient carbene precursors. The presence of the aryloxy groups is not expected to introduce significant non-productive decay pathways, suggesting a high photolytic efficiency.

Time-Resolved Spectroscopic Studies of Intermediate Species

Due to their extreme reactivity, carbenes are highly transient species with very short lifetimes, often on the order of nanoseconds to microseconds in solution. Studying these intermediates requires specialized time-resolved spectroscopic techniques.

Laser Flash Photolysis (LFP) is the primary method used to study such species. In an LFP experiment, a short, intense laser pulse is used to photolyze the diazirine precursor, generating a high concentration of the carbene intermediate almost instantaneously. A second, weaker probe light beam is passed through the sample to record the transient absorption spectrum of the newly formed carbene. By varying the delay time between the pump laser pulse and the probe measurement, one can monitor the decay kinetics of the carbene as it reacts with the solvent or other added quenching agents.

For chlorophenoxyphenoxycarbene, LFP studies would provide crucial data on:

Transient Absorption Spectrum: The characteristic wavelengths at which the carbene absorbs light.

Lifetime: The intrinsic reactivity of the carbene in a given solvent.

Reaction Kinetics: The rate constants for its reactions with various substrates.

Time-Resolved Infrared (TRIR) Spectroscopy , as mentioned earlier, provides structural information about the intermediate. By detecting the vibrational frequencies of the carbene, TRIR can confirm its structure and observe its decay on a picosecond to microsecond timescale. nih.gov These advanced studies are essential for building a complete picture of the reactivity and electronic structure of the chlorophenoxyphenoxycarbene intermediate generated from its diazirine precursor.

Mechanistic Investigations of Reactions Initiated by Photogenerated Carbenes from 3 4 Chlorophenoxy 3 Phenoxy 3h Diazirene

Carbene Insertion Reactions: Scope and Selectivity

Carbenes are known to undergo insertion into various single bonds. The selectivity of these reactions is influenced by the electronic and steric nature of both the carbene and the substrate.

Intermolecular Insertion into C-H Bonds

The insertion of a carbene into a carbon-hydrogen (C-H) bond is a powerful method for C-C bond formation. The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary. The selectivity is also influenced by stereoelectronic effects. nih.gov For the (4-Chlorophenoxy)(phenoxy)carbene, it would be expected to insert into the C-H bonds of alkanes and other saturated hydrocarbons. However, specific studies detailing the scope and selectivity of this particular carbene are not available.

Table 1: Hypothetical Intermolecular C-H Insertion Reactions

Substrate Potential Product(s) Expected Selectivity
Cyclohexane (4-Chlorophenoxy)(phenoxy)methylcyclohexane Secondary C-H insertion
Isobutane 1-(4-Chlorophenoxy)-1-phenoxy-2,2-dimethylpropane Tertiary C-H insertion favored

Note: This table is illustrative and not based on published experimental data for 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene.

Intermolecular Insertion into N-H and O-H Bonds

Insertion into nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds is generally more facile than insertion into C-H bonds due to the polarity of the N-H and O-H bonds. These reactions are expected to be highly efficient.

With amines, the reaction would yield N-substituted products. For instance, reaction with a primary amine (R-NH₂) would lead to a secondary amine [R-NH-CH(OPh)(OPh-4-Cl)], and with a secondary amine (R₂NH) to a tertiary amine [R₂N-CH(OPh)(OPh-4-Cl)].

Similarly, insertion into the O-H bond of alcohols would produce ethers [R-O-CH(OPh)(OPh-4-Cl)], and with water, it would form a hydrate (B1144303) which would likely be unstable. No specific experimental data on the scope and selectivity of these reactions for (4-Chlorophenoxy)(phenoxy)carbene have been found.

Intramolecular Insertion Pathways

Intramolecular C-H insertion is a common reaction pathway for carbenes, leading to the formation of cyclic products. The regioselectivity of such reactions is dictated by the proximity of C-H bonds to the carbene center and the stability of the resulting ring system, with 5-membered ring formation often being favored. For (4-Chlorophenoxy)(phenoxy)carbene, potential intramolecular insertion could occur into the ortho C-H bonds of the phenoxy or 4-chlorophenoxy rings, which would lead to the formation of substituted dihydrobenzofuran derivatives. However, no studies confirming these pathways have been identified.

Cycloaddition Reactions and Annulation Strategies

Carbenes can undergo cycloaddition reactions with unsaturated systems like alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively. These reactions are often stereospecific. The (4-Chlorophenoxy)(phenoxy)carbene is expected to add across double and triple bonds. For example, reaction with cyclohexene (B86901) would yield a bicyclo[4.1.0]heptane derivative. The specifics of such cycloaddition and annulation strategies involving this particular carbene remain uninvestigated in the available literature.

Rearrangement Processes of Carbene and Diazo Intermediates

Carbenes and their diazo precursors can undergo various rearrangement reactions.

Isomerization to Diazo Compounds

Diazirines can isomerize to the corresponding diazo compounds upon photolysis or thermolysis. researchgate.netresearchgate.net This isomerization is a competing process to the formation of the carbene. For this compound, this would involve the formation of (4-Chlorophenoxy)(phenoxy)diazomethane. The quantum yield of carbene formation versus isomerization to the diazo compound would be a critical factor in determining the outcome of the photolysis, but such quantitative data is not available for this specific diazirine.

Subsequent Reactivity of Rearranged Species

While diaryloxycarbenes are not typically prone to rearrangements in the same way as alkyl or aryl carbenes (e.g., 1,2-hydride or 1,2-alkyl shifts), the initial products of their reactions can undergo subsequent transformations. For instance, the addition of (4-chlorophenoxy)phenoxycarbene to a double bond would form a cyclopropane (B1198618) derivative. Depending on the substituents on the alkene and the reaction conditions, this cyclopropane could be thermally or photochemically induced to undergo rearrangement, such as a vinylcyclopropane-cyclopentene rearrangement.

In reactions with alkynes, diaryloxycarbenes can form cyclopropenes, which are often unstable and can rearrange to other products. For example, the reaction of diphenoxycarbene with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to yield products derived from the initial cyclopropene (B1174273) adduct. cdnsciencepub.com By analogy, the reaction of (4-chlorophenoxy)phenoxycarbene with activated alkynes would be expected to produce transient cyclopropenes that could rearrange to form vinylcarbene intermediates, leading to a variety of final products through subsequent intramolecular reactions.

Furthermore, the aryloxy radicals formed through the competing α-cleavage pathway can undergo their own set of subsequent reactions. acs.org These radicals can engage in hydrogen abstraction from the solvent or other substrates, or they can couple with each other. For example, the coupling of a phenoxy radical with a 4-chlorophenoxy radical could lead to the formation of mixed diaryl ethers, although this would likely be a minor pathway in the presence of more reactive substrates.

Solvent and Environmental Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the outcome of reactions involving (4-chlorophenoxy)phenoxycarbene. Solvents can influence the partitioning between the carbene and radical pathways, as well as the reactivity of the carbene itself. In non-polar solvents, the carbene is expected to exhibit its intrinsic reactivity. However, in more polar or coordinating solvents, the carbene can be stabilized through the formation of ylides or other solvated species.

For instance, in the presence of ethereal solvents, the lifetime of some carbenes has been shown to be dramatically extended due to the formation of a carbene-solvent complex. This can alter the selectivity of the carbene's reactions, favoring intermolecular over intramolecular pathways. The table below illustrates the expected effect of different solvent types on the reactions of (4-chlorophenoxy)phenoxycarbene, based on general principles of carbene chemistry.

Solvent TypeExpected Effect on Carbene ReactivityPotential Influence on Product Distribution
Non-polar (e.g., hexane)Minimal interaction; carbene exhibits intrinsic reactivity.Favors intramolecular reactions and additions to non-polar substrates.
Polar Aprotic (e.g., acetonitrile)Can stabilize the carbene to some extent.May influence the rate of reactions but generally does not form stable ylides.
Ethereal (e.g., THF, diethyl ether)Can form reversible ylides, increasing carbene lifetime.May enhance selectivity and favor intermolecular reactions.
Protic (e.g., methanol)Can trap the carbene through O-H insertion.Leads to the formation of ether insertion products.

Environmental factors such as temperature and the presence of oxygen can also play a critical role. Lower temperatures, such as those used in matrix isolation studies, can allow for the direct spectroscopic observation of the carbene and prevent subsequent reactions. acs.org The presence of oxygen can lead to the oxidation of the carbene to form the corresponding ketone, diphenyl carbonate, or other oxidation products.

Academic Research Applications of 3 4 Chlorophenoxy 3 Phenoxy 3h Diazirene in Chemical Biology and Materials Science

Photocontrolled Crosslinking Reagents for Supramolecular Assembly and Polymer Science

Spatially and Temporally Controlled Polymer Crosslinking

There is no specific information in the reviewed literature detailing the use of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene for the spatially and temporally controlled crosslinking of polymers. Research in this area tends to focus on other diazirine derivatives, such as bis-diazirines, which are designed to covalently crosslink non-functionalized materials through the formation of reactive carbene intermediates upon exposure to heat or UV light. These carbenes can insert into C-H bonds on adjacent polymer chains, creating a durable network. Lacking specific experimental data for this compound, its efficiency, optimal activation conditions (e.g., wavelength and exposure time), and the mechanical properties of the resulting crosslinked polymers remain uncharacterized.

Novel Organic Synthesis Reagents and Methodologies

Information regarding the application of this compound as a novel reagent in organic synthesis is not available.

Construction of Complex Molecular Architectures through Carbene Chemistry

While the generation of a carbene from this compound is the expected photochemical outcome, no published research demonstrates its application in the construction of complex molecular architectures. The utility of a carbene in synthesis is highly dependent on its specific reactivity and selectivity, which are influenced by the electronic and steric properties of its substituents. Without empirical data, the synthetic potential of the carbene derived from this specific diazirine has not been established.

Emerging Applications in Environmental Chemistry Research

There are no documented emerging applications of this compound in environmental chemistry research. The environmental fate, potential for remediation applications, or its use as a probe in environmental studies have not been investigated.

Computational and Theoretical Studies on 3 4 Chlorophenoxy 3 Phenoxy 3h Diazirene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene. These calculations offer a molecular-level picture of its geometry, stability, and electronic characteristics, which collectively govern its reactivity.

Density Functional Theory (DFT) and Ab Initio Approaches to Conformational Landscape

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O single bonds connecting the diazirine carbon to the phenoxy and 4-chlorophenoxy rings. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), is a powerful tool for exploring the potential energy surface of the molecule. bhu.ac.inmdpi.com These calculations can identify stable conformers and the energy barriers separating them.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle 1 (C-O-C-C) Dihedral Angle 2 (C-O-C-C) Relative Energy (kcal/mol)
Global Minimum 75.2° -78.5° 0.00
Local Minimum A 178.1° -80.1° 1.85
Local Minimum B 74.9° 175.4° 2.10
Transition State 0.0° -81.3° 4.32

Note: Data are hypothetical examples derived from typical computational chemistry outputs.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Electron Transfer Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and susceptibility to electronic excitation. researchgate.netnih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and 4-chlorophenoxy rings, which act as electron-donating groups. The LUMO is likely centered on the N=N double bond of the diazirine ring, representing the anti-bonding orbital that accepts electrons upon excitation, leading to bond cleavage. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, facilitating the photochemical extrusion of nitrogen gas to form a carbene.

Table 2: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV) Description
HOMO Energy -6.85 Associated with the molecule's ability to donate electrons.
LUMO Energy -1.20 Associated with the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.65 Correlates with chemical stability and reactivity.

Note: Data are hypothetical examples derived from typical computational chemistry outputs.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is essential for elucidating the reaction mechanisms involving diazirines, particularly the formation of highly reactive carbene intermediates. researchgate.net

Computational Elucidation of Carbene Formation and Rearrangement Pathways

The primary reaction pathway for this compound is the elimination of molecular nitrogen (N₂) to yield (4-chlorophenoxy)(phenoxy)carbene. This process can be initiated either thermally or photochemically. Computational methods, such as DFT, can be used to map the reaction pathway and identify the transition state for N₂ extrusion. nih.govmdpi.com

The calculation of the activation energy (Ea) for this process provides a quantitative measure of the kinetic stability of the diazirine. The transition state structure would show an elongated C-N bond and a developing N-N triple bond, representing the point of maximum energy along the reaction coordinate leading to the carbene and dinitrogen.

Prediction of Regioselectivity and Stereoselectivity in Insertion Reactions

Once formed, the (4-chlorophenoxy)(phenoxy)carbene is a highly reactive intermediate capable of undergoing various insertion and addition reactions. Theoretical calculations can predict the selectivity of these subsequent reactions. For instance, in a C-H insertion reaction with an alkane, the carbene can react with primary, secondary, or tertiary C-H bonds. By calculating the activation barriers for each potential insertion pathway, the regioselectivity can be predicted. The pathway with the lowest energy barrier will be the favored product.

Similarly, in reactions with alkenes to form cyclopropanes, stereoselectivity can be assessed by modeling the different modes of approach of the carbene to the double bond, allowing for the prediction of the preferred diastereomer or enantiomer.

Molecular Dynamics Simulations for Solvent and Environmental Effects

While quantum chemical calculations are often performed in the gas phase to understand intrinsic molecular properties, solvent effects can significantly influence reactivity and stability. Molecular Dynamics (MD) simulations can be employed to model the behavior of this compound in a condensed phase. chemrxiv.org

By placing the diazirine molecule in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile, or hexane), MD simulations can track the dynamic interactions between the solute and solvent. mdpi.com These simulations provide insight into how the solvent shell influences conformational preferences by stabilizing certain rotamers through dipole-dipole interactions or hydrogen bonding. Furthermore, MD can be combined with quantum mechanics (QM/MM methods) to model how the solvent environment affects reaction barriers, such as the energy required for carbene formation. For polar molecules, polar solvents may stabilize the ground state or transition state differently, thereby altering reaction rates compared to the gas phase or nonpolar solvents.

Prediction of Spectroscopic Properties Relevant to Photoreactivity

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing critical insights into their photoreactivity. For diazirine-containing compounds, understanding their electronic absorption characteristics is fundamental to designing and interpreting photoaffinity labeling experiments. Theoretical calculations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra, which reveal the wavelengths of light a molecule absorbs to reach an electronically excited state. This excitation is the prerequisite for the desired photochemical reaction—extrusion of nitrogen gas and formation of a highly reactive carbene.

While specific computational studies on the spectroscopic properties of this compound are not extensively documented in publicly available literature, the expected spectroscopic behavior can be inferred from theoretical principles and computational studies on structurally related aryl-diazirine derivatives. The photoreactivity of diazirines is intrinsically linked to the n→π* electronic transition of the N=N double bond within the strained three-membered ring. This transition is typically weak (low molar absorptivity) and occurs in the near-UV region, generally between 340 and 380 nm.

The substituents on the diazirine ring, in this case, a phenoxy group and a 4-chlorophenoxy group, are expected to modulate the energy of this transition. The electronic effects of these aryl ether groups, including inductive and resonance effects, can influence the energies of the molecular orbitals involved in the n→π* transition. Computational models would typically predict a slight bathochromic (red shift) or hypsochromic (blue shift) shift of the absorption maximum (λmax) compared to a simple dialkyl- or diaryl-diazirine, depending on the net electron-donating or electron-withdrawing nature of the substituents.

A hypothetical TD-DFT calculation for this compound would involve optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies to the lowest-lying singlet excited states. The results would typically be presented in a table format, detailing the predicted absorption wavelength, the corresponding oscillator strength (a measure of the transition probability), and the nature of the electronic transition.

Table 1: Hypothetical Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Oscillator Strength (f) Major Orbital Contributions Transition Type
355 0.008 HOMO -> LUMO n -> π*
275 0.150 HOMO-2 -> LUMO π -> π*
230 0.450 HOMO-1 -> LUMO+1 π -> π*

(Note: This data is illustrative and not based on actual published computational results for this specific molecule. It represents the type of data generated in such studies.)

In addition to UV-Vis spectra, computational methods can predict vibrational frequencies. The characteristic vibrational modes of the diazirine ring, particularly the N=N stretching frequency, are sensitive to the electronic environment. Theoretical calculations can help in assigning peaks in experimental infrared (IR) and Raman spectra, confirming the structural integrity of the synthesized molecule. The predicted vibrational spectrum provides a molecular fingerprint that is valuable for characterizing the compound before its use in photoreactivity studies.

Table 2: Hypothetical Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm-1) Description
ν(N=N) 1580 N=N stretch in diazirine ring
ν(C-O-C) 1245 Asymmetric stretch of aryl ether
ν(C-Cl) 1090 C-Cl stretch on phenoxy ring
Ring Puckering 950 Diazirine ring deformation

(Note: This data is illustrative and not based on actual published computational results for this specific molecule.)

Future Prospects and Uncharted Territories in Research on 3 4 Chlorophenoxy 3 Phenoxy 3h Diazirene

Rational Design of Next-Generation Diazirine-Based Probes with Enhanced Specificity

The efficacy of a photoaffinity probe hinges on its ability to specifically label its biological target with minimal off-target interactions. While diazirines are valued for their broad reactivity, this can also lead to non-specific labeling. wikipedia.orgresearchgate.net Future research on 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene will focus on rationally designing derivatives with enhanced specificity.

Systematic evaluation of diazirine reactivity has shown that different scaffolds have distinct labeling preferences. harvard.eduharvard.edu For instance, alkyl diazirines often show a bias for acidic amino acid residues like aspartic acid and glutamic acid, a preference that can be pH-dependent. harvard.eduharvard.eduresearchgate.net Aryl diazirines, such as this compound, may exhibit different patterns. The rational design of next-generation probes will involve modifying the aryl rings to fine-tune these labeling properties. Introducing electron-withdrawing or electron-donating groups, or sterically bulky substituents, can alter the stability and reactivity of the generated carbene, thereby influencing which amino acid residues it preferentially targets. acs.org For example, creating a library of derivatives of this compound with varied substituents on the phenyl rings could lead to probes that are tailored for specific protein environments, such as hydrophobic pockets or the polar surfaces of proteins.

Table 1: Strategies for Rational Design of Probes Based on this compound
Modification StrategyRationalePotential OutcomeExample Substituent
Introduction of Electron-Withdrawing GroupsStabilize the diazirine and potentially alter carbene reactivity.Increased probe stability; altered labeling preference away from acidic residues.-NO₂, -CF₃
Introduction of Electron-Donating GroupsDestabilize the diazirine for more efficient photoactivation.Lower required UV dosage; potentially increased reactivity.-OCH₃, -N(CH₃)₂
Addition of Sterically Bulky GroupsIntroduce conformational constraints to guide binding.Improved target specificity by preventing non-specific binding in shallow pockets.-C(CH₃)₃ (tert-butyl)
Incorporation of Charged MoietiesEnhance solubility in aqueous buffers and target charged protein surfaces.Improved utility in cellular experiments; targeted labeling of charged protein patches.-SO₃H, -N⁺(CH₃)₃

Advancements in Microfluidic and Automated Synthesis for Scalable Production

A significant bottleneck in the widespread application of novel chemical probes is often their complex and low-yielding synthesis. nih.govsemanticscholar.org For this compound and its derivatives to become widely accessible tools, advancements in their production are necessary. Traditional diazirine synthesis involves multiple steps, often starting from a ketone precursor. nih.govnih.gov

Future efforts will likely leverage automated synthesis platforms and microfluidic reactors to streamline this process. Automated systems can perform multi-step syntheses with high precision and reproducibility, enabling the rapid generation of a library of diverse diazirine probes for screening. nih.gov Microfluidic technology offers advantages such as precise control over reaction conditions, enhanced safety when handling energetic intermediates, and improved yields, making it an attractive option for the scalable production of these high-value compounds. researchgate.net A one-pot synthesis approach, where a ketone is converted directly to the diazirine without isolating the intermediate diaziridine, has been reported for some aliphatic diazirines and could be adapted for aryl diazirines, further simplifying production. researchgate.net

Exploration of Photoswitchable Materials and Nanomaterials

The application of diazirines extends beyond chemical biology into materials science. mdpi.comresearchgate.net The ability of the carbene generated from this compound to covalently modify surfaces makes it a powerful tool for creating functionalized materials. researchgate.net Future research will explore the use of this compound to develop novel photoswitchable materials and to functionalize nanomaterials.

By tethering this diazirine to surfaces like graphene, carbon nanotubes, or gold nanoparticles, researchers can create materials whose surface properties can be altered on demand with light. researchgate.net Upon UV irradiation, the diazirine would covalently attach to the nanomaterial surface, introducing the chlorophenoxy and phenoxy groups. This could be used to alter the hydrophobicity, conductivity, or biocompatibility of the material. The bulky aryl groups of this compound could be particularly useful for creating robust, sterically shielded surfaces. This approach has potential applications in the development of biosensors, targeted drug delivery vehicles, and new electronic components. researchgate.netnih.gov

Table 2: Potential Applications of this compound in Nanomaterials
NanomaterialFunctionalization GoalPotential Application
GrapheneModify surface energy and electronic properties.Development of novel sensors and electronic devices.
Carbon NanotubesImprove dispersion in solvents and polymer matrices.Creation of advanced composite materials with enhanced strength.
Gold NanoparticlesCreate a biocompatible coating for biological applications.Targeted drug delivery systems and diagnostic imaging agents.
Silica SurfacesImmobilize biomolecules for affinity chromatography.Purification of proteins and other biological macromolecules.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The full potential of this compound will be unlocked through interdisciplinary research that combines expertise from organic chemistry, chemical biology, and materials science. researchgate.netnih.gov Organic chemists will be crucial for developing efficient synthetic routes and creating a diverse library of derivatives with tailored properties. Chemical biologists will then apply these probes in complex biological systems to identify drug targets, map protein interaction networks, and elucidate cellular mechanisms. nih.govnih.gov Concurrently, materials scientists can exploit the unique photoreactive properties of these compounds to engineer smart surfaces and functional nanomaterials. mdpi.com

Collaborative projects could involve, for example, the development of a diazirine-functionalized nanoparticle that is guided to a specific cell type, and upon photoactivation, captures the proteins at the cell surface. This would provide a snapshot of the cell-surface proteome, offering invaluable insights into cell signaling and disease states. Such an endeavor would require seamless integration of synthetic chemistry, cell biology, proteomics, and materials science.

Application in "Click Chemistry" and Other Bioorthogonal Ligation Strategies

To enhance the utility of photoaffinity labeling, the diazirine photophore is often combined with a bioorthogonal handle, such as an alkyne or an azide. This allows for a two-step "tandem" strategy. nih.govnih.gov First, the diazirine probe is used to covalently label its biological targets upon UV irradiation. Second, a reporter tag (e.g., a fluorophore for imaging or biotin for purification) is attached to the labeled biomolecule via a highly specific bioorthogonal reaction, often referred to as "click chemistry." researchgate.netresearchgate.netnih.gov

Future research will undoubtedly involve synthesizing derivatives of this compound that incorporate such handles. By adding a terminal alkyne to one of the phenyl rings, for instance, the probe could be used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov Alternatively, incorporating a strained alkene or a tetrazine would allow for extremely fast, catalyst-free inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govoregonstate.edu These strategies separate the photocrosslinking event from the detection step, providing greater flexibility and reducing potential interference from bulky reporter tags during the initial binding event. nih.gov

Table 3: Comparison of Bioorthogonal Ligation Strategies for Diazirine Probes
ReactionProbe HandleReporter HandleKey AdvantageKey Disadvantage
CuAACTerminal AlkyneAzideHigh efficiency and reliability.Requires copper catalyst, which can be toxic to living cells. nih.gov
SPAACStrained Alkyne (e.g., cyclooctyne)AzideCopper-free, suitable for live-cell applications. cell.comStrained alkynes are bulkier than terminal alkynes.
IEDDAStrained Alkene (e.g., trans-cyclooctene) or TetrazineTetrazine or Strained AlkeneExtremely fast reaction kinetics, catalyst-free. nih.govoregonstate.eduThe reactive partners can have limited stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling reactions between chlorophenol derivatives and diazirene precursors. For example, diazonium salt intermediates (prepared via NaNO₂/HCl treatment of aryl amines) can react with phenoxy groups under controlled pH (4–6) to form the diazirene core . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Purity (>95%) should be verified using HPLC (C18 column, acetonitrile/water mobile phase) and compared against known standards .

Q. How can the structural integrity of this compound be validated?

  • Methodology : Use orthogonal techniques:

  • X-ray crystallography : Resolve bond angles and stereochemistry (e.g., diazirene ring geometry) .
  • NMR spectroscopy : Confirm aromatic proton environments (e.g., 4-chlorophenoxy protons at δ 7.2–7.4 ppm) and absence of rotamers .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₈H₁₂ClN₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from isomerism or byproducts?

  • Methodology :

  • Dynamic NMR : Detect rotational barriers in phenoxy groups or diazirene ring tautomerism by varying temperature (−40°C to 25°C) .
  • HPLC-MS coupling : Identify low-abundance byproducts (e.g., chlorinated side products) using fragmentation patterns .
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate structural assignments .

Q. What experimental strategies are recommended for studying the compound’s reactivity in photochemical or catalytic reactions?

  • Methodology :

  • Photolysis studies : Irradiate the compound at 365 nm (UV-vis monitoring) to assess diazirene ring stability or nitrene intermediate formation .
  • Catalytic screening : Test cross-coupling reactivity (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ catalyst and arylboronic acids under inert conditions. Monitor reaction progress via TLC and isolate products via flash chromatography .

Q. How can researchers evaluate the compound’s potential as a bioactive probe in mechanistic studies?

  • Methodology :

  • In vitro assays : Screen for kinase inhibition (e.g., ATP-binding assays) or protein binding (surface plasmon resonance) using recombinant targets .
  • Isotope labeling : Synthesize a deuterated or ¹³C-labeled analog for tracking metabolic pathways via LC-MS .
  • Molecular docking : Compare diazirene geometry with known inhibitors (e.g., ATP-competitive ligands) using AutoDock Vina .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature, cell lines) .
  • Impurity profiling : Use LC-MS to rule out bioactive contaminants (e.g., residual solvents or degradation products) .
  • Meta-analysis : Compare structural analogs (e.g., 3-phenoxy vs. 4-chlorophenoxy derivatives) to identify SAR trends .

Methodological Best Practices

  • Synthesis : Optimize reaction stoichiometry (1:1.2 molar ratio of aryl halide to diazirene precursor) to minimize side reactions .
  • Characterization : Always cross-validate crystallographic data (e.g., CCDC deposition) with spectroscopic results .
  • Biological testing : Include positive controls (e.g., staurosporine for kinase assays) and validate cytotoxicity in parallel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.